Diastereomer-Specific Drug Routing: (2R,3S) → Atazanavir vs. (2S,3S) → Saquinavir
The (2R,3S) configuration is the exclusive key intermediate for the synthesis of atazanavir sulfate (Reyataz), whereas the (2S,3S) diastereomer is the exclusive key intermediate for saquinavir. The two diastereomers differ only in the stereochemistry at the C-2 carbon but are routed to entirely different drug substances [1]. This stereochemical assignment is absolute and non-negotiable in cGMP manufacturing.
| Evidence Dimension | Downstream drug substance produced from each diastereomer |
|---|---|
| Target Compound Data | (2R,3S) configuration → Atazanavir (Reyataz) |
| Comparator Or Baseline | (2S,3S) configuration → Saquinavir |
| Quantified Difference | Mutually exclusive drug substance routing; zero overlap in final API identity. |
| Conditions | As stated in Chinese Patent CN202110388007; validated across multiple synthetic routes. |
Why This Matters
Procurement of the wrong diastereomer renders the entire downstream synthesis invalid for the intended API, creating zero-value inventory and potential regulatory non-compliance.
- [1] Chinese Patent CN202110388007. 一种抗HIV蛋白酶抑制剂中间体的制备方法. Published 2021-07-30. Available at: https://www.jigao616.com/zhuanlijieshao_29477559.aspx View Source
